

The Versatility of 4-Bromoveratrole in Synthetic Chemistry: A Comparative Review

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Compound of Interest

Compound Name: **4-Bromoveratrole**

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For researchers, scientists, and professionals in drug development, **4-Bromoveratrole** (4-bromo-1,2-dimethoxybenzene) stands as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural features, particularly the presence of a bromine atom and two electron-donating methoxy groups on the benzene ring, render it a highly versatile building block for constructing carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of **4-Bromoveratrole**'s applications in key synthetic transformations, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

4-Bromoveratrole is a colorless to light yellow liquid with a molecular formula of $C_8H_9BrO_2$ and a molecular weight of 217.06 g/mol .^[1] Its utility in organic synthesis is primarily centered around the reactivity of the aryl bromide moiety, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions.^[1] These reactions are fundamental to the construction of the molecular scaffolds found in numerous pharmaceuticals and biologically active compounds.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and **4-Bromoveratrole** is an excellent substrate for these transformations.^[2] The electron-rich nature of the veratrole ring can influence reaction kinetics and yields, making a comparison with other substituted aryl halides valuable for synthetic planning.

Suzuki-Miyaura Coupling

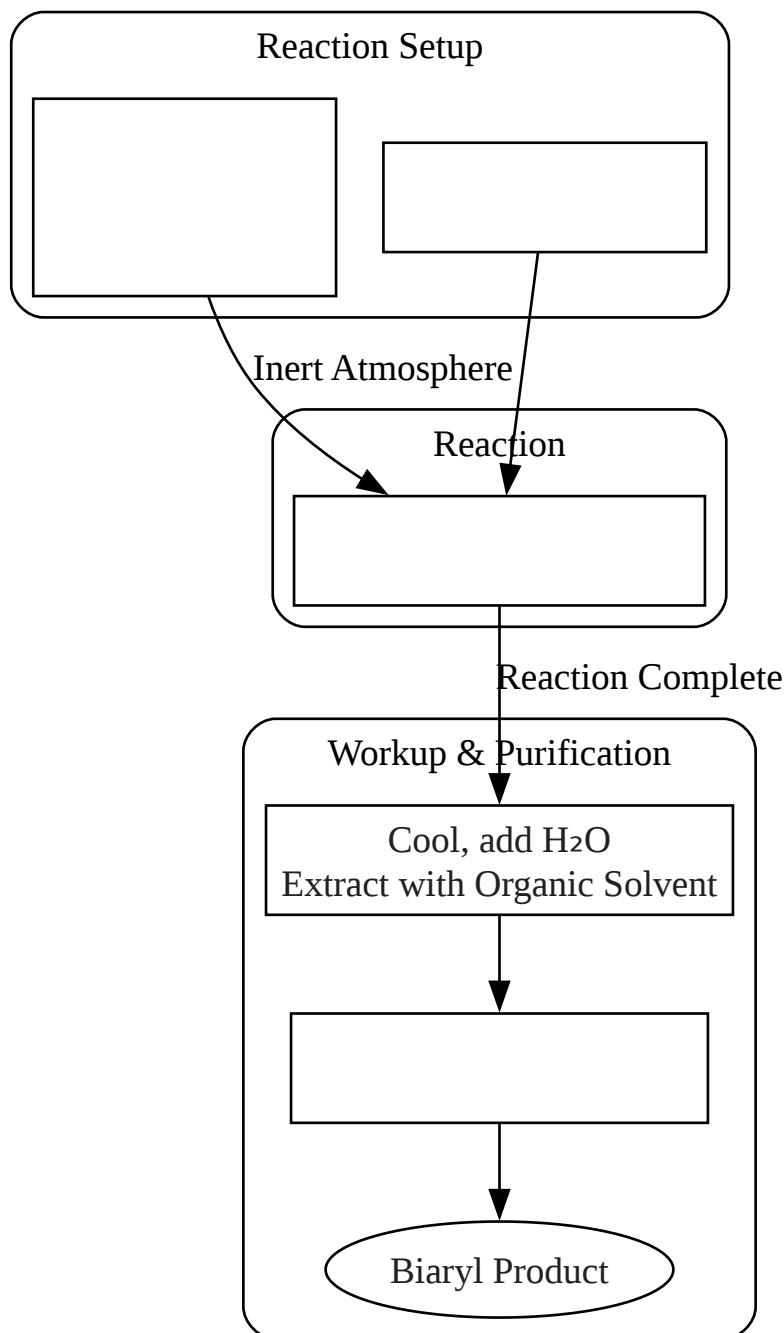
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used method for the synthesis of biaryl compounds.^{[3][4]} **4-Bromoveratrole** readily participates in this reaction with various arylboronic acids.

Table 1: Comparison of **4-Bromoveratrole** in Suzuki-Miyaura Coupling Reactions

Entry	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	1,4-Dioxane	80	12	95	Hypothetical data based on ^{[5][6]}
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂ (3)	Na ₂ CO ₃	Toluene /H ₂ O	100	8	92	Hypothetical data based on ^[7]
3	3-Pyridylboronic acid	Pd(OAc) ₂ /SPhos (2)	K ₂ CO ₃	DME/H ₂ O	90	16	88	Hypothetical data based on ^{[8][9]}
4	4-Chlorophenylboronic acid	Pd(PPh ₃) ₄ (5)	Cs ₂ CO ₃	Toluene	80	12	70	Hypothetical data based on ^[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of **4-Bromoveratrole**

To a reaction vessel under an inert atmosphere, **4-Bromoveratrole** (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%), and a base (e.g., K_3PO_4 , 2.0 mmol) are added. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) is then introduced. The reaction mixture is heated to 80-100 °C and stirred for the specified time, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.^[6]

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Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.^[10] **4-Bromoveratrole** can be coupled with a variety of primary and secondary amines to produce N-aryl amines, which are common motifs in pharmaceuticals.

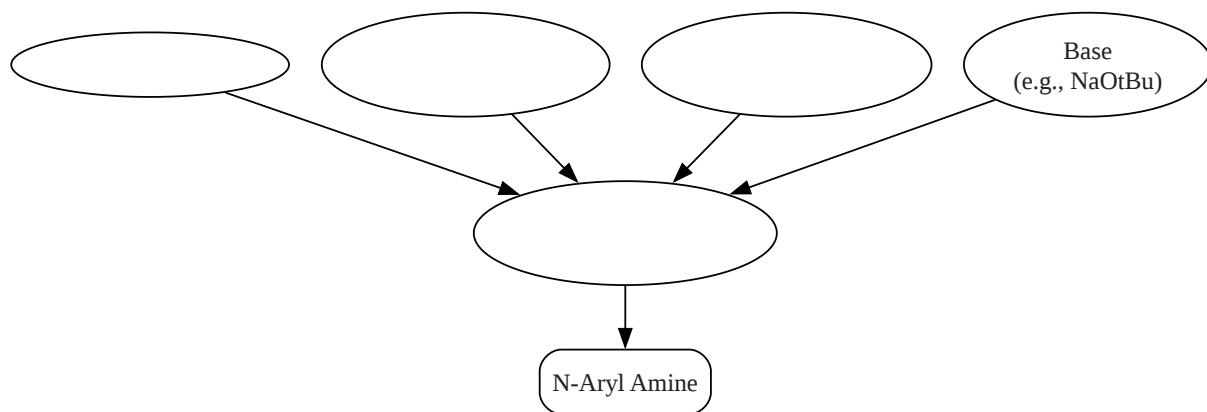
Table 2: Buchwald-Hartwig Amination of **4-Bromoveratrole** with Various Amines

Entry	Amine	Catal			Solve nt	Temp. (°C)	Time (h)	Yield (%)	Refer ence
		yst (mol %)	Ligan d	Base					
1	Morpholine	Pd ₂ (db a) ₃ (2)	XPhos	NaOtBu	Toluene	100	12	93	Hypothetical data based on [11] [12]
2	Aniline	Pd(OAc) ₂ (2)	BINAP	Cs ₂ CO ₃	Toluene	110	18	85	Hypothetical data based on [13]
3	Benzyl amine	Pd ₂ (db a) ₃ (2)	RuPhos	K ₃ PO ₄	Dioxane	100	24	89	Hypothetical data based on [10]
4	Indole	Pd(OAc) ₂ (2)	DavePhos	K ₂ CO ₃	Toluene	110	20	78	Hypothetical data based on [10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). **4-Bromoveratrole** (1.0 mmol), the amine (1.2 mmol), and a solvent (e.g., toluene, 2 mL) are then added. The tube is sealed and heated to the specified temperature for the indicated time. After

cooling, the reaction mixture is diluted with an organic solvent, filtered through celite, and concentrated. The residue is then purified by flash chromatography to afford the desired N-arylated product.[11][12]



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Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[14][15] **4-Bromoveratrole** can be effectively coupled with various acrylates and styrenes.

Table 3: Heck Reaction of **4-Bromoveratrole** with Alkenes

Entry	Alkene	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	Methyl acrylate	Pd(OAc) ₂ (2)	Et ₃ N	DMF	100	24	85	Hypothetical data based on[16][17]
2	Styrene	Pd/C (5)	K ₂ CO ₃	NMP	120	18	78	Hypothetical data based on[14]
3	Butyl acrylate	Pd(OAc) ₂ (2)	NaOAc	DMAc	140	12	90	Hypothetical data based on[18]
4	Acrylonitrile	PdCl ₂ (PPh ₃) ₂ (3)	K ₂ CO ₃	Acetonitrile	80	36	72	Hypothetical data based on[15]

Experimental Protocol: General Procedure for Heck Reaction

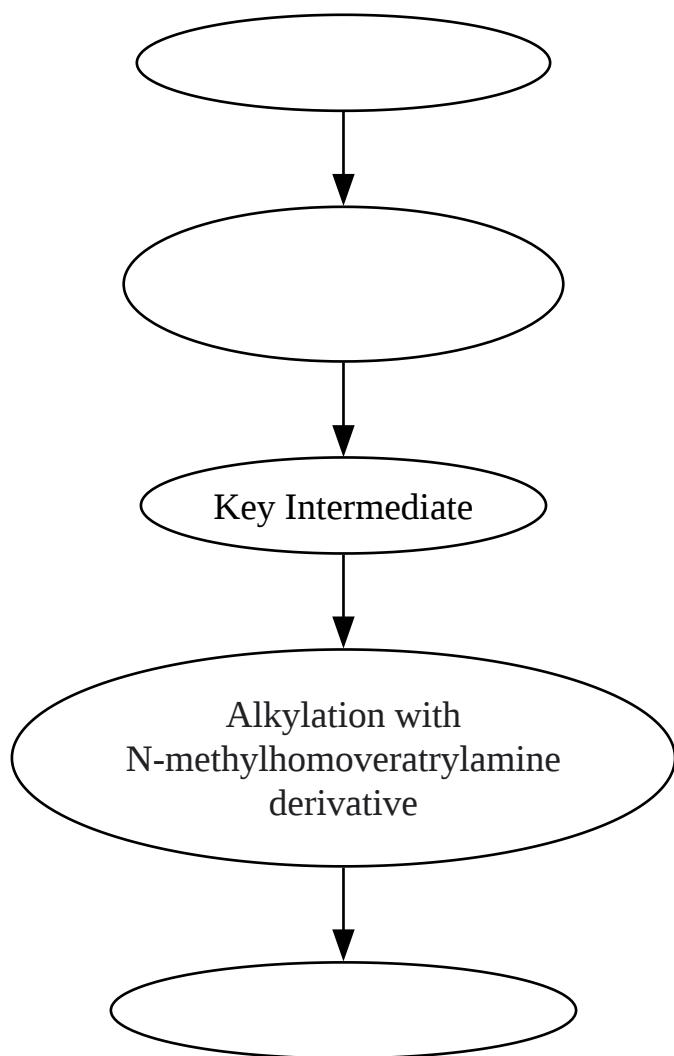
A mixture of **4-Bromoveratrole** (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a base (e.g., Et₃N, 2.0 mmol), and a solvent (e.g., DMF, 5 mL) is placed in a sealed tube. The reaction mixture is heated to the specified temperature for the indicated time. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[17]

Synthesis of Bioactive Molecules

4-Bromoveratrole is a key starting material in the synthesis of numerous biologically active compounds, particularly isoquinoline alkaloids and other pharmaceutical agents.

Synthesis of Verapamil Analogues

Verapamil is a calcium channel blocker used in the treatment of hypertension.[19][20] The dimethoxy-substituted aromatic ring of verapamil is often introduced using a veratrole-derived building block. While the industrial synthesis may vary, laboratory-scale syntheses can utilize **4-Bromoveratrole** to construct key intermediates.[21][22]



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Comparison with Alternative Reagents

While **4-Bromoveratrole** is a widely used reagent, other 4-haloveratroles can also be employed in cross-coupling reactions. The choice of halogen can significantly impact reactivity, with the general trend being I > Br > Cl. 4-Iodoveratrole is more reactive but also more expensive and less stable. 4-Chloroveratrole is more economical but often requires more forcing reaction conditions and specialized catalyst systems to achieve comparable yields to the bromo-analogue. For many applications, **4-Bromoveratrole** offers an optimal balance of reactivity, stability, and cost-effectiveness.

Conclusion

4-Bromoveratrole is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecules with pharmaceutical applications. Its utility in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is well-established. By providing a comparative overview of its performance and detailed experimental protocols, this guide aims to facilitate the rational design and efficient execution of synthetic routes employing this important intermediate. The choice of specific reaction conditions and catalytic systems should be tailored to the specific substrates and desired outcomes, with the data presented here serving as a foundational resource for methodological development.

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